molecular formula C19H20N2O3 B15112330 N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B15112330
M. Wt: 324.4 g/mol
InChI Key: CFBWJHNUHGLYRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an indole core, which is further substituted with dimethyl and carboxamide groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with an indole core and carboxamide functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22)

InChI Key

CFBWJHNUHGLYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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